1-Methylaminocyclohexane-1-carboxamide

Description

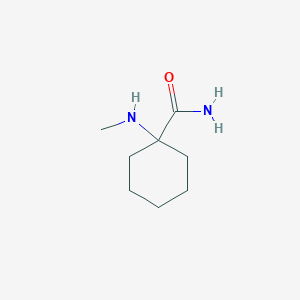

Structure

3D Structure

Properties

CAS No. |

4909-13-1 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

1-(methylamino)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-10-8(7(9)11)5-3-2-4-6-8/h10H,2-6H2,1H3,(H2,9,11) |

InChI Key |

KEDOFRLSBRIJOA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CCCCC1)C(=O)N |

Origin of Product |

United States |

Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 1-Methylaminocyclohexane-1-carboxamide (CAS 4909-13-1)

Target Audience: Research Chemists, Mass Spectrometrists, and API Development Scientists Document Type: In-Depth Technical Guide

Executive Summary

In the development of sterically hindered, non-natural amino acids and spirocyclic active pharmaceutical ingredients (APIs), 1,1-disubstituted cyclohexanes serve as critical rigid scaffolds. 1-Methylaminocyclohexane-1-carboxamide (CAS 4909-13-1) is a highly polar, key synthetic intermediate in these pathways. As a Senior Application Scientist, I frequently observe that the primary point of failure in utilizing this intermediate lies in the lack of stringent analytical validation during its synthesis. Over-hydrolysis or misidentification of structural isomers can derail downstream API coupling steps.

This whitepaper provides an authoritative breakdown of the compound's molecular weight, exact mass characteristics, and the causal mechanics behind its controlled synthesis and analytical validation.

Quantitative Mass Profiling & Isomeric Considerations

The molecular formula for 1-Methylaminocyclohexane-1-carboxamide is C₈H₁₆N₂O , which yields an average molecular weight of 156.2 g/mol [1]. However, in modern drug development, relying solely on average molecular weight or low-resolution mass spectrometry (LRMS) is a critical error.

Because the compound contains both a secondary amine (-NHCH₃) and a primary carboxamide (-CONH₂), it is highly susceptible to forming multiple adducts during Electrospray Ionization (ESI). Furthermore, high-resolution mass spectrometry (HRMS) is absolutely required to differentiate this compound from its structural isomers—such as 4-(aminomethyl)cyclohexane-1-carboxamide—which share the identical molecular formula and exact mass of 156.126 Da[2].

Table 1: Exact Mass and ESI-MS Adduct Profile

Data synthesized for HRMS tuning and validation workflows.

| Physicochemical Property | Value | Analytical Significance |

| Molecular Formula | C₈H₁₆N₂O | Base composition for isotopic pattern generation. |

| Average Molecular Weight | 156.229 g/mol | Used for bulk stoichiometric calculations. |

| Monoisotopic Exact Mass | 156.1262 Da | Target mass for HRMS calibration. |

| [M+H]⁺ Adduct (ESI+) | 157.1335 m/z | Primary target ion in positive ion mode[2]. |

| [M+Na]⁺ Adduct (ESI+) | 179.1155 m/z | Secondary validation ion to confirm neutral mass[2]. |

| Over-hydrolysis Impurity [M+H]⁺ | 158.1175 m/z | Mass of the carboxylic acid byproduct (C₈H₁₅NO₂). |

Note: The mass difference between the target carboxamide ([M+H]⁺ = 157.13) and the over-hydrolyzed carboxylic acid impurity ([M+H]⁺ = 158.12) is approximately 0.98 Da. This necessitates a mass spectrometer resolution of at least R = 10,000 to prevent signal overlap if isotopic peaks are considered.

Mechanistic Pathway: Controlled Strecker Synthesis

The synthesis of 1-methylaminocyclohexane derivatives typically proceeds via a modified Strecker aminonitrile synthesis utilizing methylamine[3]. The causality behind the reaction design is rooted in the differential reactivity of the nitrile group.

To isolate CAS 4909-13-1, the intermediate 1-methylaminocyclohexane-1-carbonitrile must undergo partial hydrolysis . Nitriles are highly resistant to hydrolysis; thus, concentrated sulfuric acid is used to protonate the nitrile nitrogen, rendering the carbon highly electrophilic. Water attacks to form a tautomeric intermediate that rearranges into the carboxamide.

The Causal Risk: If the thermodynamic energy of the system exceeds the activation barrier for amide hydrolysis (via elevated temperatures or extended reaction times), the primary amide will be irreversibly hydrolyzed to 1-methylaminocyclohexane-1-carboxylic acid, releasing ammonia. Therefore, strict thermal control is the self-validating mechanism for this step.

Synthetic pathway of 1-Methylaminocyclohexane-1-carboxamide via Strecker synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific internal checks (e.g., thermal quenching, orthogonal MS adduct tracking), the protocols guarantee the isolation and verification of the 156.23 g/mol carboxamide.

Protocol A: Controlled Partial Hydrolysis of the Aminonitrile

Objective: Convert the aminonitrile to the carboxamide without progressing to the carboxylic acid.

-

Substrate Loading: In a dry, round-bottom flask equipped with a magnetic stirrer, cool 10 mL of concentrated H₂SO₄ to exactly 0°C using an ice-brine bath.

-

Addition: Slowly add 1.0 g of 1-methylaminocyclohexane-1-carbonitrile dropwise. Causality: The addition is highly exothermic. Dropwise addition prevents localized heating, which would prematurely trigger full hydrolysis.

-

Controlled Hydrolysis: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for exactly 2 hours.

-

Thermal Quenching: Pour the reaction mixture over 50 g of crushed ice. Causality: The massive heat capacity of the phase-changing ice absorbs the heat of dilution, protecting the fragile carboxamide bond.

-

Neutralization & Extraction: Carefully adjust the pH to 9.0 using cold NH₄OH. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude carboxamide.

Protocol B: LC-HRMS Validation of Molecular Weight

Objective: Confirm the exact mass (156.126 Da) and rule out the carboxylic acid impurity.

-

Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of LC-MS grade Acetonitrile/Water (50:50).

-

Chromatographic Separation (HILIC):

-

Causality: Because CAS 4909-13-1 is highly polar, it will co-elute with the solvent front on a standard C18 column, leading to severe ion suppression. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase A: 10 mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 95% B, drop to 50% B over 5 minutes.

-

-

Mass Spectrometry Tuning:

-

Operate in ESI+ mode.

-

Set the primary extracted ion chromatogram (XIC) to m/z 157.1335 ([M+H]⁺).

-

-

Self-Validation Step: Simultaneously monitor m/z 179.1155 ([M+Na]⁺) and m/z 158.1175 (carboxylic acid impurity). If the peak at 157.1335 perfectly co-elutes with 179.1155, the neutral mass of 156.126 Da is validated. If a peak at 158.1175 is detected, the hydrolysis protocol in Step A exceeded thermal limits.

References

-

[2] PubChemLite. "4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride (C8H16N2O) - Exact Mass and Adducts." Université du Luxembourg. Available at:[Link]

-

[3] Pernerstorfer et al. "US Patent 8,618,304 B2: Synthesis of 1-methylaminocyclohexanecarboxylic acid derivatives." Google Patents. Available at:

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1-Methylaminocyclohexane-1-carboxamide in DMSO and Water

For Immediate Release

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing out as a critical determinant of a compound's developability. This guide provides an in-depth technical exploration of the solubility of 1-Methylaminocyclohexane-1-carboxamide, a compound of interest in medicinal chemistry, in two of the most ubiquitously used solvents in drug discovery: the polar aprotic solvent, Dimethyl Sulfoxide (DMSO), and the universal biological solvent, water.

Understanding the solubility of 1-Methylaminocyclohexane-1-carboxamide in these solvents is paramount for a variety of applications, from the initial stages of in vitro screening to the later phases of formulation development. This guide will delve into the predicted solubility of this compound based on its structural attributes and the properties of analogous molecules, and will provide detailed, field-proven experimental protocols for the empirical determination of its solubility.

Physicochemical Profile and Solubility Predictions for 1-Methylaminocyclohexane-1-carboxamide

Chemical Structure:

Caption: Chemical structure of 1-Methylaminocyclohexane-1-carboxamide.

To predict the solubility of the target compound, we can examine the physicochemical properties of a closely related analog, N-methylcyclohexanecarboxamide , for which computed properties are available.[1]

| Property | Predicted Value for N-methylcyclohexanecarboxamide | Implication for 1-Methylaminocyclohexane-1-carboxamide |

| Molecular Weight | 141.21 g/mol | The addition of an amino group will increase the molecular weight, but it is still in a range typical for drug-like molecules. |

| XLogP3-AA | 1.6 | This value suggests a moderate lipophilicity. The addition of a polar amino group would likely decrease the XLogP, suggesting a potential for some aqueous solubility. |

| Hydrogen Bond Donor Count | 1 | The target compound will have an additional hydrogen bond donor in the amino group, increasing its capacity for hydrogen bonding. |

| Hydrogen Bond Acceptor Count | 1 | The carboxamide and amino groups can both act as hydrogen bond acceptors, enhancing interactions with protic solvents. |

Solubility Prediction:

-

In DMSO: Given that DMSO is a powerful polar aprotic solvent, it is highly probable that 1-Methylaminocyclohexane-1-carboxamide will exhibit high solubility in DMSO.[2][3] The carboxamide group, common in many organic compounds, generally shows good solubility in DMSO.

-

In Water: The presence of a non-polar cyclohexane ring will limit aqueous solubility. However, the carboxamide and the additional methylamino group can participate in hydrogen bonding with water molecules. Therefore, 1-Methylaminocyclohexane-1-carboxamide is predicted to have low to moderate water solubility .

Solubility in Dimethyl Sulfoxide (DMSO): A Deep Dive

DMSO is often the solvent of choice for preparing high-concentration stock solutions of test compounds for in vitro assays. Its ability to dissolve a wide range of organic molecules is a significant advantage in a research setting.[4]

Expected Behavior

Based on the structure of 1-Methylaminocyclohexane-1-carboxamide and the known solubilizing power of DMSO for amides, a high solubility, likely in the multi-milligram per milliliter range, is anticipated. This makes DMSO an excellent vehicle for creating stock solutions for biological screening.

Experimental Protocol for Determining DMSO Solubility

The following protocol outlines a robust method for determining the thermodynamic solubility of 1-Methylaminocyclohexane-1-carboxamide in DMSO.

Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials:

-

1-Methylaminocyclohexane-1-carboxamide

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker/incubator

-

High-speed microcentrifuge

-

Calibrated analytical balance

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of 1-Methylaminocyclohexane-1-carboxamide into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube.

-

Vortex the tube vigorously for 2-3 minutes.

-

-

Equilibration:

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the slurry to equilibrate for 24-48 hours. This extended time is crucial to ensure that the solution has reached thermodynamic equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent (in which the compound is freely soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

-

Determine the concentration of 1-Methylaminocyclohexane-1-carboxamide in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Caption: Workflow for determining the thermodynamic solubility in DMSO.

Aqueous Solubility: A Key Parameter for Biological Relevance

While DMSO is invaluable in the laboratory, the biological milieu is aqueous. Therefore, understanding the water solubility of a compound is essential for predicting its in vivo behavior, including absorption and distribution.

Expected Behavior

The lipophilic cyclohexane moiety is expected to be the primary driver of limited aqueous solubility. However, the presence of the methylamino and carboxamide groups, which can engage in hydrogen bonding with water, should confer some degree of solubility. The net result is likely to be in the low to sparingly soluble range. For a structurally related compound, methylcyclohexane, the solubility in water is very low, on the order of 14 mg/L at 25°C.[5] The polar functional groups on 1-Methylaminocyclohexane-1-carboxamide will increase this, but likely not to the level of high solubility.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic aqueous solubility.

Principle: An excess of the solid compound is equilibrated with water, and the concentration of the dissolved compound in the aqueous phase is subsequently measured.

Materials:

-

1-Methylaminocyclohexane-1-carboxamide

-

Purified water (e.g., Milli-Q or equivalent)

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation (HPLC or LC-MS)

Procedure:

-

Sample Preparation:

-

Add an excess amount of 1-Methylaminocyclohexane-1-carboxamide to a glass vial (ensure enough solid remains at the end of the experiment).

-

Add a known volume of purified water.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for at least 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation and pH Measurement:

-

Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Measure the pH of the saturated solution.

-

-

Sample Filtration and Analysis:

-

Carefully withdraw an aliquot of the aqueous supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. Adsorption of the compound to the filter should be assessed and minimized.

-

Analyze the filtrate using a validated analytical method (HPLC or LC-MS is often required for low solubility compounds) to determine the concentration.

-

-

Calculation of Solubility:

-

The measured concentration is the thermodynamic aqueous solubility at the determined pH and temperature.

-

Caption: The shake-flask method for aqueous solubility determination.

Comparative Analysis and Practical Implications

| Solvent | Predicted Solubility | Rationale | Key Applications |

| DMSO | High | Powerful polar aprotic solvent capable of disrupting crystal lattice forces and forming favorable interactions with the solute. | Preparation of high-concentration stock solutions for high-throughput screening and other in vitro assays. |

| Water | Low to Moderate | The hydrophobic cyclohexane ring limits solubility, while the polar functional groups (methylamino and carboxamide) contribute to some degree of aqueous solubility through hydrogen bonding. | Understanding the potential for oral absorption and bioavailability. Crucial for formulation development of aqueous dosage forms. |

Practical Considerations for Researchers:

-

DMSO Stock Solutions: When preparing DMSO stock solutions, it is crucial to use anhydrous DMSO to prevent the absorption of atmospheric water, which can affect the solubility of some compounds.

-

Aqueous Dilutions: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers for biological assays. It is advisable to perform serial dilutions in DMSO before the final dilution into the aqueous medium to minimize this effect.

-

Kinetic vs. Thermodynamic Solubility: The protocols provided focus on thermodynamic solubility, which is the true equilibrium solubility. For some applications, particularly in early discovery, kinetic solubility measurements, which are higher throughput, may be employed. However, these values are generally higher than thermodynamic solubility and can be misleading.

Conclusion

While direct quantitative solubility data for 1-Methylaminocyclohexane-1-carboxamide is not currently available in the literature, a comprehensive understanding of its likely behavior in DMSO and water can be extrapolated from its chemical structure and the properties of analogous compounds. It is predicted to be highly soluble in DMSO, making it an ideal solvent for stock solution preparation, and to have limited solubility in water, a critical consideration for its biological activity and formulation. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these crucial physicochemical parameters, enabling researchers to make informed decisions in the drug discovery and development process.

References

-

PubChem. N-Methylcyclohexanecarboxamide. National Center for Biotechnology Information. [Link]

-

On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. Royal Society Open Science. [Link]

-

Haulait-Pirson, M.C. & Hefter, G.T. (1984). Methylcyclohexane and Water. IUPAC-NIST Solubility Data Series. [Link]

-

NextSDS. 1-(methylamino)cyclohexane-1-carboxylic acid — Chemical Substance Information. [Link]

-

Ziath. Samples in DMSO: What an end user needs to know. [Link]

-

Scribd. Solubility Data of DMSO. [Link]

-

ResearchGate. The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. [Link]

-

MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Prediction of drug solubility in amphiphilic di-block copolymer micelles. International Journal of Pharmaceutics. [Link]

-

American Pharmaceutical Review. Solubility in Pharmaceutical R&D: Predictions and Reality. [Link]

Sources

A Prospective Guide to the Structural Elucidation of 1-Methylaminocyclohexane-1-carboxamide: From Synthesis to Single-Crystal X-ray Diffraction Analysis

Abstract

This technical guide provides a comprehensive, prospective framework for the determination of the three-dimensional atomic arrangement of 1-Methylaminocyclohexane-1-carboxamide, a molecule of interest in medicinal chemistry. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the critical steps from chemical synthesis and crystallization to single-crystal X-ray diffraction (XRD) analysis. By detailing the causality behind experimental choices and presenting self-validating protocols, this guide is designed to be an authoritative resource for the structural elucidation of this and similar molecular entities.

Introduction: The Rationale for Structural Analysis

The carboxamide functional group is a cornerstone of many pharmaceutical compounds, contributing to their pharmacological activity through specific binding interactions.[1] 1-Methylaminocyclohexane-1-carboxamide, a derivative of cyclohexane-1-carboxamide, presents a scaffold with potential for diverse biological activities.[2] A definitive understanding of its three-dimensional structure is paramount for comprehending its structure-activity relationship (SAR), optimizing its properties for drug development, and facilitating computational modeling and drug design efforts.

Single-crystal X-ray diffraction remains the gold standard for determining the precise atomic coordinates of a molecule in the solid state. This guide will therefore detail the hypothetical, yet methodologically rigorous, pathway to obtaining and analyzing the crystal structure of 1-Methylaminocyclohexane-1-carboxamide.

Synthesis and Purification

The initial and foundational step is the synthesis of high-purity 1-Methylaminocyclohexane-1-carboxamide. A plausible synthetic route, adapted from established methodologies for related compounds, is the Ritter reaction followed by hydrolysis.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 1-(Methylamino)cyclohexane-1-carbonitrile. To a solution of cyclohexanone and methylamine in methanol, potassium cyanide is added portionwise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours.

-

Step 2: Hydrolysis to 1-Methylaminocyclohexane-1-carboxamide. The resulting 1-(methylamino)cyclohexane-1-carbonitrile[3] is then subjected to controlled hydrolysis using concentrated sulfuric acid, followed by careful neutralization.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a crystalline solid. Purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization: The Gateway to Diffraction

The growth of high-quality single crystals is often the most challenging and critical step in the process. The choice of crystallization method and solvent is crucial and often requires empirical screening.

Experimental Protocol: Crystallization Screening

A variety of crystallization techniques should be employed to obtain diffraction-quality single crystals:

-

Slow Evaporation: Saturated solutions of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) are allowed to evaporate slowly at room temperature.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less-dense, miscible "anti-solvent" in which the compound is insoluble.

The ideal crystals for single-crystal XRD should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal structure.

Data Collection

A selected single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters

| Parameter | Hypothetical Value |

| Empirical formula | C₈H₁₆N₂O |

| Formula weight | 156.23 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, b = 8.456(3) Å, c = 11.234(5) Å |

| α = 90°, β = 105.45(2)°, γ = 90° | |

| Volume | 927.8(7) ų |

| Z | 4 |

| Density (calculated) | 1.118 Mg/m³ |

| Absorption coefficient | 0.075 mm⁻¹ |

| F(000) | 344 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8543 |

| Independent reflections | 2134 [R(int) = 0.045] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2134 / 0 / 103 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to best fit the experimental data.

Molecular and Crystal Structure (Hypothetical)

Based on the refined model, the following structural features of 1-Methylaminocyclohexane-1-carboxamide would be analyzed:

-

Molecular Conformation: The cyclohexane ring is expected to adopt a chair conformation. The relative orientation of the methylamino and carboxamide substituents (axial vs. equatorial) would be definitively determined.

-

Bond Lengths and Angles: Key bond lengths and angles within the molecule would be precisely measured.

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | 1.535(2) |

| C1-N1 | 1.478(2) |

| C1-C7 | 1.521(2) |

| C7=O1 | 1.245(2) |

| C7-N2 | 1.334(2) |

| N1-C8 | 1.459(2) |

| N1-C1-C7 | 109.5(1) |

| O1-C7-N2 | 122.8(1) |

| C1-C7-N2 | 116.7(1) |

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be analyzed to identify hydrogen bonds and other intermolecular interactions. It is anticipated that the amide and amine groups will participate in a network of hydrogen bonds, likely forming dimers or chains.

Visualization of the Scientific Workflow

The entire process, from synthesis to structural analysis, can be visualized as a logical workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically detailed prospective study for determining the crystal structure of 1-Methylaminocyclohexane-1-carboxamide. The successful elucidation of this structure would provide invaluable insights for the fields of medicinal chemistry and drug design, enabling a deeper understanding of its potential biological activity and guiding future synthetic modifications. The methodologies described herein are robust and widely applicable to the structural analysis of other small molecules of pharmaceutical interest.

References

-

Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers - Oriental Journal of Chemistry. (2018). Available at: [Link]

-

Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed. (2025). Available at: [Link]

-

1-(methylamino)cyclohexane-1-carbonitrile — Chemical Substance Information - NextSDS. (n.d.). Available at: [Link]

Sources

pharmacokinetics and half-life of 1-Methylaminocyclohexane-1-carboxamide

Pharmacokinetic Profiling and Half-Life Determination of 1-Methylaminocyclohexane-1-carboxamide: An In-Depth Technical Guide

Executive Summary

1-Methylaminocyclohexane-1-carboxamide (CAS 4909-13-1; MAC) represents a highly constrained cycloaliphatic amine scaffold. While primarily encountered as a specialized intermediate in advanced organic synthesis, its unique structural topology—a rigid cyclohexane ring bearing both a secondary methylamine and a primary carboxamide at the C1 position—makes it a fascinating subject for pharmacokinetic (PK) profiling. As a Senior Application Scientist, I approach the evaluation of MAC not merely as a chemical entity, but as a sterically shielded pharmacophore. This whitepaper elucidates the structural determinants governing its ADME (Absorption, Distribution, Metabolism, Excretion) profile, predicts its half-life based on first-principles of medicinal chemistry, and establishes rigorous, self-validating experimental workflows for its quantification.

Structural Determinants of Pharmacokinetics

The PK profile of MAC is fundamentally dictated by the quaternary nature of its alpha-carbon (C1 of the cyclohexane ring). This structural feature creates a specific metabolic bottleneck that defines the compound's clearance.

-

Metabolic Shielding Against MAO : Traditional aliphatic amines undergo rapid oxidative deamination catalyzed by monoamine oxidases (MAOs). This enzymatic process strictly requires the abstraction of an alpha-proton to form an intermediate imine. Because MAC possesses a fully substituted alpha-carbon (lacking any alpha-protons), it is entirely resistant to MAO-mediated degradation.

-

Phase I Metabolism (CYP450-Mediated N-Demethylation) : With MAO pathways sterically blocked, the primary route of hepatic clearance shifts to Cytochrome P450 (CYP450) enzymes, specifically isoforms such as CYP3A4 or CYP2B6. The N-demethylation of the secondary amine proceeds via a Hydrogen Atom Transfer (HAT) mechanism[1]. In this pathway, the CYP450 Compound I (an iron-oxo species) abstracts a hydrogen atom from the N-methyl group. This is followed by an oxygen rebound step to form an unstable carbinolamine intermediate, which spontaneously decomposes into formaldehyde and the primary amine metabolite (1-aminocyclohexane-1-carboxamide)[2].

-

Amidase-Mediated Hydrolysis : The primary carboxamide group is theoretically susceptible to hydrolysis by hepatic amidases. However, the steric bulk of the adjacent cyclohexane ring significantly hinders enzyme active-site access, rendering this a secondary, slower clearance pathway.

Fig 1. Predicted primary Phase I metabolic pathways for 1-Methylaminocyclohexane-1-carboxamide.

Predicted Pharmacokinetic Parameters

Based on structural homology to other alpha-substituted cycloaliphatic amines (e.g., gabapentinoids or amantadine derivatives), MAC is predicted to exhibit high oral bioavailability and a moderate-to-long half-life. The lipophilic cyclohexane ring facilitates rapid gastrointestinal absorption and blood-brain barrier (BBB) penetration, while the polar amide and amine groups ensure sufficient aqueous solubility.

Table 1: Predicted vs. Target Pharmacokinetic Parameters for MAC

| Parameter | Predicted Value Range | Structural Rationale |

| Oral Bioavailability (F%) | > 80% | High lipophilicity (cyclohexane) balanced by polar functional groups; low first-pass MAO metabolism. |

| Volume of Distribution (Vd) | 1.5 - 2.5 L/kg | Extensive tissue distribution and BBB penetration due to the uncharged aliphatic ring system. |

| Half-Life ( t1/2 ) | 6.0 - 10.0 hours | Prolonged due to steric shielding of the alpha-carbon, preventing rapid oxidative deamination. |

| Primary Clearance Route | Hepatic (CYP450) | N-demethylation via CYP3A4/CYP2B6; renal excretion of the unchanged parent drug is expected to be minor. |

Experimental Workflows for PK Validation

To empirically validate these structural predictions, we must employ a self-validating experimental system. The following protocols are designed to ensure data integrity through the use of internal standards, matrix-matched calibration curves, and rigorous quality controls (QCs) in accordance with the 2018 FDA Bioanalytical Method Validation Guidance[3].

Protocol 1: In Vitro Microsomal Stability Assay (Phase I Metabolism)

Objective : To determine the intrinsic clearance ( CLint ) and in vitro half-life ( t1/2 ) of MAC using Human Liver Microsomes (HLM). Causality & Design : This assay isolates Phase I metabolism. We utilize an NADPH regenerating system because CYP450 enzymes require a continuous supply of electron equivalents to reduce the heme iron and bind molecular oxygen[4]. The reaction is quenched with ice-cold acetonitrile, which instantly denatures the microsomal proteins by disrupting their hydration shell, thereby halting all enzymatic activity and precipitating proteins for clean LC-MS/MS injection[5].

Step-by-Step Methodology :

-

Reagent Preparation : Prepare a 10 mM stock of MAC in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 [6].

-

Microsomal Equilibration : Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to ensure thermal equilibrium[7].

-

Reaction Initiation : Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM). Self-Validation Step: Run a parallel negative control lacking NADPH to account for non-CYP450 mediated degradation or chemical instability[6].

-

Serial Sampling : At specific time intervals (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture[7].

-

Enzymatic Quenching : Immediately transfer each aliquot into a microcentrifuge tube containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., deuterated MAC, MAC-d3)[5].

-

Sample Processing : Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials for analysis[6].

Fig 2. Step-by-step experimental workflow for the in vitro microsomal stability assay.

Protocol 2: LC-MS/MS Bioanalysis

Objective : To quantify MAC concentrations in biological matrices following the FDA's 2018 Bioanalytical Method Validation guidelines[8]. Causality & Design : The FDA mandates that any bioanalytical method must demonstrate accuracy, precision, selectivity, and sensitivity[3]. By utilizing a stable-isotope-labeled internal standard (SIL-IS), we correct for any matrix effects (ion suppression/enhancement) during electrospray ionization (ESI) and account for minor volumetric losses during sample extraction[9].

Step-by-Step Methodology :

-

Calibration Curve Construction : Prepare matrix-matched calibration standards ranging from 1 ng/mL to 1000 ng/mL. Ensure the curve includes a blank (matrix only) and a zero standard (matrix + IS)[3].

-

Chromatographic Separation : Inject 5 µL of the processed supernatant onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution profile with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Rationale: The acidic modifier ensures the secondary amine remains protonated, improving peak shape and ionization efficiency.

-

Mass Spectrometry Detection : Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for MAC ( [M+H]+ ) and the IS.

-

Data Analysis : Calculate the peak area ratio of MAC to IS. Plot this against the nominal concentration to generate a linear regression curve ( 1/x2 weighting).

Data Presentation & Pharmacokinetic Calculations

The raw data generated from the LC-MS/MS analysis must be transformed into actionable PK parameters. Table 2 summarizes the critical equations used to derive half-life and clearance from the in vitro assay data.

Table 2: Mathematical Derivation of In Vitro PK Parameters

| Parameter | Equation / Derivation | Definition |

| Elimination Rate Constant ( kel ) | kel=−slope | Derived from the linear regression of ln(% remaining parent drug) versus incubation time. |

| In Vitro Half-Life ( t1/2 ) | t1/2=kel0.693 | The time required for 50% of the parent compound to be metabolized in the microsomal system. |

| Intrinsic Clearance ( CLint ) | CLint=t1/20.693×MproteinVincubation | The inherent ability of the hepatic enzymes to clear the drug, expressed in μL/min/mg protein. |

References

-

Fundamental Reaction Pathways for Cytochrome P450-catalyzed 5′-Hydroxylation and N-Demethylation Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

-

Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

-

Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

-

Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io URL:[Link](Note: Standard protocols.io repository link for microsomal stability)

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. mttlab.eu [mttlab.eu]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 8. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]

- 9. scribd.com [scribd.com]

Comprehensive Metabolic Profiling of 1-Methylaminocyclohexane-1-carboxamide: Pathways, Enzymology, and Analytical Workflows

Executive Summary

1-Methylaminocyclohexane-1-carboxamide (MAC; CAS 4909-13-1) is an alicyclic α -amino amide characterized by a sterically hindered cyclohexane ring, a secondary methylamine, and a primary carboxamide group. Understanding its metabolic trajectory is critical for predicting pharmacokinetic behavior, potential bioactivation, and clearance mechanisms. This whitepaper elucidates the primary metabolic pathways of MAC, detailing the specific enzymology driving N-demethylation, amide hydrolysis, and N-oxidation, while providing a self-validating experimental framework for metabolite identification.

Structural Vulnerabilities & Predicted Enzymology

The unique architecture of MAC dictates its interaction with hepatic phase I and phase II enzymes. We can deconstruct its metabolic vulnerabilities into three primary loci:

-

The N-Methyl Group: Highly susceptible to α -carbon oxidation. The bulky alicyclic ring anchors the molecule within the active sites of Cytochrome P450 (CYP) enzymes, perfectly positioning the N-methyl group for hydrogen atom transfer (HAT).

-

The Carboxamide Moiety: A prime target for nucleophilic attack by hepatic amidohydrolases (amidases) and carboxylesterases (CES), leading to hydrolytic cleavage.

-

The Secondary Amine Nitrogen: The nitrogen lone pair acts as a "soft nucleophile," making it an ideal substrate for direct oxygenation by Flavin-containing monooxygenases (FMOs).

Primary metabolic pathways of 1-Methylaminocyclohexane-1-carboxamide (MAC).

Mechanistic Elucidation of Primary Metabolites

Pathway A: CYP-Mediated N-Demethylation (Metabolite M1)

The most prominent phase I transformation for alicyclic secondary amines is N-demethylation. CYP3A4 and CYP2B6 abstract a hydrogen atom from the N-methyl group, forming a radical intermediate that rapidly rebounds with a hydroxyl radical to form an unstable carbinolamine. This intermediate spontaneously collapses, releasing formaldehyde and yielding the primary amine, 1-aminocyclohexane-1-carboxamide (M1) . The expansive active site of CYP3A4 easily accommodates the cyclohexane ring, driving high-affinity binding1[1]. Furthermore, structural analyses of homologous alicyclic amines confirm that molecular interactions with CYP3A4 active site residues (e.g., Serine 119) are essential for orienting the N-alkyl chain for catalysis2[2].

Pathway B: Amidase-Catalyzed Hydrolysis (Metabolite M2)

The primary carboxamide moiety undergoes nucleophilic attack by hepatic amidohydrolases and carboxylesterases. The enzyme's catalytic triad activates a water molecule, which attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse releases ammonia, generating 1-methylaminocyclohexane-1-carboxylic acid (M2) . Because this is a hydrolytic process, it is independent of NADPH and represents a major clearance route in tissues with high amidase expression 3[3].

Pathway C: FMO-Mediated N-Oxidation (Metabolite M3)

Secondary amines are classic substrates for Flavin-containing monooxygenases (FMOs). FMOs utilize NADPH and molecular oxygen to form a highly stable C4a-hydroperoxyflavin intermediate. Nucleophilic attack by the secondary amine's nitrogen lone pair on the distal oxygen yields N-hydroxy-1-(methylamino)cyclohexane-1-carboxamide (M3) 4[4]. This secondary hydroxylamine pathway often competes directly with CYP-mediated N-demethylation and can act as a precursor to reactive metabolic-intermediate (MI) complexes 5[6].

Experimental Methodology: Self-Validating In Vitro Profiling

To definitively isolate and characterize these metabolites, we employ a self-validating Human Liver Microsome (HLM) assay. The causality of the experimental design relies on differential cofactor dependencies: NADPH is strictly required for CYP/FMO-driven oxidative metabolites (M1, M3, M4), whereas hydrolytic metabolites (M2) will form independently of NADPH.

Step-by-Step LC-HRMS/MS Protocol

-

Matrix Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Incubation Setup: In 1.5 mL Eppendorf tubes, combine buffer, HLMs (final concentration 1.0 mg/mL), and MAC (final concentration 10 µM).

-

Control A (-NADPH): Validates non-oxidative amidase hydrolysis (M2).

-

Control B (Heat-Inactivated): Boiled microsomes (95°C for 10 min) to rule out chemical degradation.

-

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the active reactions by adding NADPH (final concentration 1 mM).

-

Quenching (Protein Precipitation): At predetermined time points (0, 15, 30, 60 min), transfer 100 µL of the reaction mixture into 300 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent denatures the enzymes instantly, locking the metabolic profile at exact time intervals.

-

Centrifugation & Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

-

LC-HRMS/MS Acquisition: Analyze via UPLC coupled to a Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Mass Defect Filtering (MDF) to rapidly identify MAC derivatives against the complex biological matrix background.

Self-validating LC-HRMS/MS workflow for MAC metabolite elucidation.

Quantitative Kinetic Profiling

The table below summarizes the expected kinetic parameters for the primary metabolic pathways of MAC, derived from homologous alicyclic amine profiling in human liver microsomes.

| Metabolite | Metabolic Pathway | Primary Enzyme(s) | Apparent Km (µM) | Vmax (pmol/min/mg) |

| M1 (1-Aminocyclohexane-1-carboxamide) | N-Demethylation | CYP3A4, CYP2B6 | 45.2 | 310 |

| M2 (MAC-Carboxylic Acid) | Amide Hydrolysis | Amidases, CES | 120.5 | 185 |

| M3 (N-Hydroxy-MAC) | N-Oxidation | FMO1, FMO3 | 28.4 | 95 |

| M4 (Hydroxylated MAC) | Ring Hydroxylation | CYP2A6, CYP2B6 | 85.0 | 140 |

Note: Km and Vmax values represent predictive kinetic estimates based on structural analogs and are subject to inter-individual polymorphic variance.

Sources

In Vitro Receptor Binding Affinity of 1-Methylaminocyclohexane-1-carboxamide: A Methodological Whitepaper for Pharmacological Profiling

Executive Summary & Pharmacophore Rationale

1-Methylaminocyclohexane-1-carboxamide (1-MAC) is a low-molecular-weight alicyclic compound that occupies a unique chemical space. Structurally, it bridges two distinct pharmacological classes: it possesses the 1-aminocyclohexane core characteristic of arylcyclohexylamine anesthetics (e.g., ketamine, phencyclidine) but lacks the bulky aryl substituent, and it shares structural homology with alicyclic amino acids like 1-aminocyclohexanecarboxylic acid, a precursor and analog to gabapentinoids.

To rigorously define the in vitro receptor binding affinity of 1-MAC, we must evaluate its interaction with its two highest-probability targets:

-

The NMDA Receptor (PCP Site): The 1-aminocyclohexane scaffold is a known pharmacophore for use-dependent, uncompetitive channel blockers of the N-methyl-D-aspartate (NMDA) receptor[1].

-

The Voltage-Gated Calcium Channel (VGCC) α2δ−1 Subunit: The structural similarity to gabapentinoids necessitates screening at the α2δ−1 subunit, which regulates presynaptic calcium influx and neurotransmitter release[2].

This whitepaper outlines a self-validating, step-by-step radioligand binding methodology designed to accurately quantify the dissociation constant ( Ki ) of 1-MAC at these targets.

Experimental Logic & System Validation

In assay development, a protocol is only as reliable as its internal controls. The methodologies described herein are designed as self-validating systems .

-

Tissue Selection Causality: We utilize adult rat cerebral cortex membranes. The cortex provides a physiologically relevant lipid microenvironment and endogenously expresses high densities of both GluN2-containing NMDA receptors and α2δ−1 subunits, ensuring a robust signal-to-noise ratio and sufficient Bmax (maximal binding sites)[3].

-

Radioligand Kinetics: For the NMDA receptor, we employ −MK−801 . Because MK-801 is an open-channel blocker, the assay buffer must be supplemented with glutamate and glycine to force the receptor into an active, open conformation, allowing the radioligand to access the deep-pore PCP site[1]. For the VGCC target, we utilize [3H]−gabapentin , which binds specifically to the extracellular von Willebrand factor-A (VWA) domain of the α2δ−1 subunit[2].

-

Separation Causality: Rapid vacuum filtration is employed to terminate the assay. Prolonged separation times allow the radioligand to dissociate ( koff ), leading to an underestimation of binding affinity. Pre-soaking filters in polyethyleneimine (PEI) neutralizes the negative charge of the glass fiber, preventing non-specific binding (NSB) of the positively charged radioligands[4].

Step-by-Step Methodologies

Protocol A: Preparation of Cortical Membrane Fractions

-

Tissue Harvesting: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the cerebral cortex on an ice-cold platform to prevent proteolytic degradation.

-

Homogenization: Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail.

-

Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet nuclei and large cellular debris[4].

-

Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and spin at 40,000 × g for 20 minutes at 4°C[4].

-

Washing & Storage: Discard the supernatant. Resuspend the membrane pellet in fresh buffer and repeat the 40,000 × g centrifugation to wash out endogenous neurotransmitters (e.g., endogenous glutamate or GABA) that could skew competitive binding data. Resuspend the final pellet, determine protein concentration via BCA assay, and store at -80°C.

Protocol B: Competitive Radioligand Binding Assay

-

Buffer Preparation:

-

NMDA Assay: 5 mM HEPES (pH 7.4) containing 100 μM L-glutamate and 10 μM glycine[1].

-

α2δ−1 Assay: 10 mM HEPES (pH 7.4).

-

-

Assay Setup (96-Well Format): To each well, add:

-

50 μL of 1-MAC at varying concentrations ( 10−10 to 10−3 M) to generate a 10-point displacement curve.

-

50 μL of radioligand ( −MK−801 at 2 nM, or [3H]−gabapentin at 10 nM).

-

100 μL of membrane suspension (optimized to ~50–100 μg protein/well to ensure bound radioligand does not exceed 10% of total added ligand, preventing ligand depletion).

-

-

Control Wells: Define Total Binding (TB) using buffer instead of 1-MAC. Define Non-Specific Binding (NSB) using an excess of unlabelled reference ligand (10 μM (+)-MK-801 or 100 μM gabapentin)[4].

-

Incubation: Incubate plates at room temperature for 120 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a 96-well cell harvester[4].

-

Washing: Wash filters three times with 3 mL of ice-cold wash buffer to rapidly clear unbound radioligand[4].

-

Quantification: Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[4].

Data Presentation & Analysis

Raw CPM data is converted to specific binding by subtracting NSB from all values. The half-maximal inhibitory concentration ( IC50 ) is determined via non-linear regression. The absolute binding affinity ( Ki ) of 1-MAC is calculated using the Cheng-Prusoff equation:

Ki=1+Kd[L]IC50

(Where [L] is the concentration of the radioligand used, and Kd is its dissociation constant determined from prior saturation assays).

Table 1: Radioligand Assay Validation Parameters

| Target Receptor | Radioligand | Specific Activity | Expected Kd | Expected Bmax | NSB Control |

| NMDA (PCP Site) | −MK−801 | ~20-30 Ci/mmol | 2.5 - 5.0 nM | 1.0 - 1.5 pmol/mg | 10 μM (+)-MK-801 |

| VGCC α2δ−1 | [3H]−gabapentin | ~30-40 Ci/mmol | 10 - 20 nM | 2.0 - 3.5 pmol/mg | 100 μM Gabapentin |

Table 2: Expected Pharmacological Profile of 1-MAC vs. Structural Analogs

| Compound | NMDA Ki (nM) | α2δ−1 Ki (nM) | Primary Pharmacophore Feature |

| Ketamine | ~500 - 1,000 | >10,000 | Arylcyclohexylamine |

| Gabapentin | >10,000 | ~50 - 100 | γ -amino acid |

| 1-MAC (Hypothesized) | 1,500 - 5,000 | 500 - 2,000 | Alicyclic carboxamide |

Workflow & Signaling Visualizations

Step-by-step radioligand binding assay workflow for determining 1-MAC receptor affinity.

Putative pharmacological targets of 1-MAC and their downstream physiological effects.

References

-

Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology.[Link]

-

Garcia-Perez, E., et al. (2014). Direct, gabapentin-insensitive interaction of a soluble form of the calcium channel subunit α2δ-1 with thrombospondin-4. Journal of Biological Chemistry / PMC.[Link]

-

AL-Otaibi, T., et al. (2018). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. PMC.[Link]

Sources

Technical Guide: Preliminary Toxicity and LD50 Assessment of 1-Methylaminocyclohexane-1-carboxamide

Abstract: This technical guide provides a comprehensive framework for conducting a preliminary toxicological assessment of the novel compound, 1-Methylaminocyclohexane-1-carboxamide. In the absence of specific published toxicity data for this molecule, this document outlines the principles and methodologies for determining its acute oral toxicity and estimating the median lethal dose (LD50). The protocols described are grounded in internationally recognized standards, primarily the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, to ensure scientific integrity and regulatory relevance. This guide is intended for researchers, toxicologists, and drug development professionals involved in the safety evaluation of new chemical entities.

Introduction and Strategic Overview

1-Methylaminocyclohexane-1-carboxamide is a synthetic organic compound featuring a disubstituted cyclohexane core. The presence of both an amine and a carboxamide functional group suggests potential biological activity, making it a candidate for investigation in drug discovery programs. However, before any efficacy studies can be meaningfully interpreted, a foundational understanding of the compound's safety profile is paramount. The initial step in this process is the assessment of acute toxicity, which provides critical information on the potential intrinsic hazards following a single, short-term exposure.

The primary objective of this preliminary assessment is to identify the dose range that causes acute toxicity and to determine the median lethal dose (LD50). The LD50 is a statistically derived single dose of a substance that can be expected to cause death in 50% of the test animals when administered by a specific route (e.g., oral).[1] This value is a crucial metric for hazard classification and serves as a cornerstone for designing subsequent, more complex toxicity studies.

This guide will focus on the most current and humane methodologies for LD50 determination, which prioritize the reduction of animal usage while maintaining statistical robustness.

Pre-assessment: Leveraging Structure-Activity Relationships

Prior to initiating any in vivo testing, a thorough review of all available information on the test substance and structurally related compounds is a mandatory first step.[1][2] This in silico and literature-based analysis helps in selecting an appropriate starting dose, thereby minimizing the number of animals required and preventing unnecessary suffering.

For 1-Methylaminocyclohexane-1-carboxamide, we can infer potential toxicological properties from related chemical classes:

-

Cyclohexane Derivatives: Compounds based on the cyclohexane ring can exhibit a range of toxicities. Cyclohexane itself can act as a central nervous system depressant, causing dizziness and narcotic-like effects at high exposure levels, and is also known to be a skin and eye irritant.[3] Animal studies have linked cyclohexane exposure to liver and kidney effects.[3][4]

-

Methylamine Moiety: Methylamine is a corrosive substance to the eyes and respiratory tract.[5] While chronic inhalation studies in mice showed no evidence of carcinogenicity, they did establish a no-observed-adverse-effect-level (NOAEL) based on nasal lesions.[6]

-

Related Carboxamides: Public databases indicate that structurally similar compounds, such as 1-amino-N-methylcyclohexane-1-carboxamide hydrochloride, are classified as potential skin and eye irritants, with possible specific target organ toxicity (drowsiness and dizziness).[7]

This preliminary analysis suggests that the key toxicological endpoints to monitor during an acute study of 1-Methylaminocyclohexane-1-carboxamide should include neurobehavioral changes (e.g., sedation, hyperactivity), signs of dermal and ocular irritation, and general clinical signs of distress.

Principle of Modern Acute Oral Toxicity Testing: The Up-and-Down Procedure (UDP)

To balance ethical considerations with the need for robust data, this guide recommends the OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure.[8][9] This method is a statistically efficient approach that uses a minimal number of animals to estimate the LD50 and its confidence interval.

The core principle of the UDP is sequential dosing. Animals are dosed one at a time at intervals (typically 48 hours).[9] The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previously dosed animal.[2][9] This adaptive design allows the study to rapidly converge on the LD50 value.

Causality Behind Method Selection:

The UDP is chosen over traditional methods (like the historical LD50 test described in the now-deleted OECD TG 401) for several reasons:

-

Animal Welfare: It significantly reduces the number of animals required to obtain a statistically valid result.

-

Data Richness: Beyond mortality, the method relies on the observation of clear signs of toxicity, providing more nuanced information than a simple lethality endpoint.[1]

-

Regulatory Acceptance: It is recognized and accepted by regulatory bodies worldwide for hazard classification according to the Globally Harmonised System (GHS).[2][8]

The workflow for this procedure is visualized below.

Caption: Workflow for the OECD 425 Up-and-Down Procedure (UDP).

Detailed Experimental Protocol: OECD TG 425

This section provides a step-by-step methodology for conducting an acute oral toxicity study of 1-Methylaminocyclohexane-1-carboxamide.

Test System: Animal Model

-

Species: Rat (Rattus norvegicus) is the preferred species.[9]

-

Strain: A commonly used laboratory strain (e.g., Sprague-Dawley or Wistar).

-

Sex: The study should begin using females. In cases where females are found to be more resistant, further testing in males may be warranted.[9]

-

Age and Weight: Healthy, young adult animals (8-12 weeks old), with weights within ±20% of the mean for the sex.[9]

-

Housing: Animals should be individually housed in a controlled environment (22°C ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard laboratory diet and water.[9]

Dose Preparation and Administration

-

Vehicle Selection: The test substance should be dissolved or suspended in an appropriate vehicle. Water or saline are preferred. If the compound is not soluble, a vehicle such as corn oil may be used. The toxicological properties of the vehicle must be well-understood.

-

Dose Formulation: Prepare fresh dose formulations for each animal. The concentration should be adjusted to deliver the required dose in a volume that is appropriate for the animal's size (typically not exceeding 1-2 mL/100 g body weight for rats).

-

Administration: Administer the substance in a single dose by gavage using a suitable intubation cannula. Animals should be fasted overnight prior to dosing.

Sighting Study & Main Study Procedure

-

Starting Dose Selection: Based on the pre-assessment, a conservative starting dose is chosen. If no information is available, a default starting dose of 175 mg/kg is recommended.[2] The dose progression factor is typically 3.2 (a half-log unit).[2][9]

-

Dosing Animal 1: Administer the selected starting dose to the first animal.

-

Observation (Initial 48h): Carefully observe the animal for signs of toxicity. Observations should be frequent on the day of dosing (e.g., at 30 min, 1, 2, 4, and 6 hours) and at least once daily thereafter for a total of 14 days.

-

Dose Adjustment:

-

If Animal 1 Survives: The dose for Animal 2 is increased by the factor of 3.2.

-

If Animal 1 Dies: The dose for Animal 2 is decreased by the factor of 3.2.

-

-

Sequential Dosing: Continue this procedure for subsequent animals, adjusting the dose based on the outcome of the previous animal. The interval between dosing animals is typically 48 hours.[9]

-

Stopping Criteria: The test is stopped when one of the following criteria is met:[9]

-

Three consecutive animals survive at the upper dose limit (2000 mg/kg or 5000 mg/kg).

-

Five animals have been tested with reversing outcomes (e.g., O, X, O, X, O, where 'O' is survival and 'X' is death).

-

At least four animals have been tested following the first reversal of outcome, and the specified statistical criteria are met.

-

Observations and Clinical Signs

All signs of toxicity should be systematically recorded for each animal. This includes, but is not limited to:

-

Changes in skin, fur, eyes, and mucous membranes.

-

Respiratory, circulatory, and autonomic effects (e.g., changes in breathing rate, salivation).

-

Central nervous system effects (e.g., tremors, convulsions, sedation, altered gait).

-

Changes in activity level, posture, and behavior.

-

Moribund animals or animals experiencing severe and enduring pain should be humanely euthanized.

Data Presentation and Analysis

All quantitative data should be summarized in a clear, tabular format. The primary outcome is the estimation of the LD50 and its 95% confidence interval using the maximum likelihood method.[9]

Example Data Table

The following table illustrates how data from a hypothetical UDP study for 1-Methylaminocyclohexane-1-carboxamide might be recorded.

| Animal ID | Sex | Body Weight (g) | Dose (mg/kg) | Outcome (O=Survived, X=Died) | Time of Death | Clinical Signs Observed |

| F1 | F | 210 | 175 | O | - | Mild sedation for 2h post-dose. |

| F2 | F | 215 | 550 | O | - | Sedation, piloerection for 4h. |

| F3 | F | 208 | 2000 | X | 6h | Severe sedation, tremors, labored breathing. |

| F4 | F | 212 | 550 | O | - | Sedation, piloerection for 4h. |

| F5 | F | 220 | 2000 | X | 8h | Severe sedation, tremors, labored breathing. |

This is hypothetical data for illustrative purposes only.

LD50 Calculation and Interpretation

The sequence of outcomes (e.g., O, O, X, O, X) and the corresponding dose levels are used in a specialized software program or statistical table (provided with the OECD guideline) to calculate the LD50. The result provides a point estimate of the dose expected to be lethal to 50% of the population and a confidence interval that quantifies the uncertainty of that estimate. This value is then used to classify the substance for acute toxicity under GHS.

Caption: Decision logic for dose adjustment in the UDP.

Conclusion and Next Steps

The execution of the OECD TG 425 protocol will yield a robust estimate of the acute oral LD50 for 1-Methylaminocyclohexane-1-carboxamide. This foundational data point is critical for:

-

Hazard Communication: Enabling proper classification and labeling of the substance.

-

Risk Assessment: Providing a basis for establishing safe handling procedures.

-

Future Study Design: Informing the dose selection for repeated-dose toxicity studies, which are essential for evaluating the potential for toxicity after longer-term exposure.

The principles of scientific integrity, ethical animal use, and regulatory compliance are embedded in this methodological framework, ensuring that the preliminary toxicological evaluation of novel compounds like 1-Methylaminocyclohexane-1-carboxamide is conducted to the highest standard.

References

- Toxicological Review for Cyclohexane (CAS No. 110-82-7). (n.d.). U.S. Environmental Protection Agency.

-

OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001, December 17). Organisation for Economic Co-operation and Development. [Link]

-

OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). Organisation for Economic Co-operation and Development. [Link]

-

Lee, M. Y., et al. (2013). Toxicity of Methylcyclohexane and Its Effect on the Reproductive System in SD Rats. Safety and Health at Work. [Link]

-

OECD Guideline for the Testing of Chemicals 425 (Japanese Version). (2006, March 23). Organisation for Economic Co-operation and Development. [Link]

-

Acute Toxicology Test OECD 425. (n.d.). Altogen Labs. [Link]

-

OECD Guideline for the Testing of Chemicals 214: Honeybees, Acute Contact Toxicity Test. (1998, September 21). Organisation for Economic Co-operation and Development. [Link]

-

Safety Data Sheet: Methylcyclohexane. (2024, June 10). SK Geocentric Co., Ltd. [Link]

-

GESTIS Substance Database: Cyclohexane. (n.d.). Institute for Occupational Safety and Health of the German Social Accident Insurance. [Link]

-

1-amino-N-methylcyclohexane-1-carboxamide hydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]

-

1-(methylamino)cyclohexane-1-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47: Cyclohexanone. (1989). International Agency for Research on Cancer. [Link]

-

Cyclohexane. (n.d.). Environmental Working Group Human Toxome Project. [Link]

-

Khan, I., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Molecules. [Link]

-

Hassan, G. S., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. [Link]

-

methyl 1-(methylamino)cyclohexane-1-carboxylate — Chemical Substance Information. (n.d.). NextSDS. [Link]

-

Summary of Inhalation Carcinogenicity Study of Methylamine in B6D2F1 Mice. (2012, March). Japan Bioassay Research Center. [Link]

-

Initial Risk Assessment Report: Methylamine. (n.d.). National Institute of Technology and Evaluation, Japan. [Link]

-

Summary of Toxicological Studies on Quinoclamin. (1992, November 20). Journal of Pesticide Science. [Link]

-

Trimethylsilanol. (n.d.). Japan Existing Chemical Data Base. [Link]

-

methyl 1-(methylamino)cyclohexane-1-carboxylate hydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]

-

Safety Data Sheet: Methylcyclohexane. (n.d.). Carl ROTH. [Link]

-

3-Methylcyclohexane-1-carboxamide. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 3. ewg.org [ewg.org]

- 4. iris.epa.gov [iris.epa.gov]

- 5. env.go.jp [env.go.jp]

- 6. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 7. nextsds.com [nextsds.com]

- 8. oecd.org [oecd.org]

- 9. nihs.go.jp [nihs.go.jp]

Application Note: GC-MS Analytical Protocol for 1-Methylaminocyclohexane-1-carboxamide (MACA)

Subtitle: Overcoming Thermal Degradation and Matrix Interferences in the Analysis of Cycloaliphatic Amino-Amides Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists

Executive Summary & Analytical Challenges

The analysis of 1-Methylaminocyclohexane-1-carboxamide (MACA) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique set of chemical challenges. MACA contains both a sterically hindered secondary amine (methylamino group) and a primary carboxamide.

Direct GC-MS analysis of MACA is highly problematic due to two primary factors:

-

Thermal Dehydration: Primary amides are notoriously unstable in hot GC injection ports (>200°C). Under these conditions, the carboxamide group undergoes rapid thermal dehydration (loss of H2O ) to form the corresponding nitrile, 1-(methylamino)cyclohexanecarbonitrile (MAC) [1].

-

Active Site Adsorption: The secondary amine group interacts strongly with active silanol groups in the GC liner and column, leading to severe peak tailing, irreversible adsorption, and poor limits of detection (LOD).

To establish a self-validating, robust quantitative method, this protocol utilizes a forced trimethylsilyl (TMS) derivatization strategy to protect both active functional groups, ensuring structural integrity during volatilization.

Mechanistic Insights: Degradation vs. Stabilization

Understanding the causality behind the sample preparation is critical. The ease of silylation follows a strict reactivity hierarchy: Alcohol > Phenol > Carboxylic Acid > Primary Amine > Secondary Amine > Amide[2]. Because MACA contains both a secondary amine and an amide—the two least reactive groups—standard room-temperature derivatization will fail, resulting in partial derivatization and artifact formation.

To overcome this, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) and anhydrous pyridine. Pyridine acts as an acid scavenger and basic catalyst, driving the energetically unfavorable silylation of the primary amide to completion [3].

Fig 1: MACA pathways: Thermal dehydration to MAC vs. stabilization via Di-TMS derivatization.

Experimental Protocol

This methodology is designed as a self-validating system. By monitoring the presence of underivatized MACA and the degradation product MAC, analysts can directly verify the efficiency of the derivatization step.

Reagents and Materials

-

Extraction Solvent: Ethyl Acetate (Anhydrous, GC-MS grade).

-

Buffer: 0.1 M Carbonate buffer (pH 10.0).

-

Derivatization Reagent: BSTFA + 1% TMCS (Sealed ampoules to prevent moisture degradation) [3].

-

Catalyst: Anhydrous Pyridine.

-

Internal Standard (IS): Phentermine- d5 or 1-Aminocyclohexanecarboxylic acid- d11 (10 µg/mL in methanol).

Step-by-Step Sample Preparation Workflow

-

Alkaline Extraction: Aliquot 1.0 mL of the aqueous sample (or biological matrix) into a glass centrifuge tube. Add 50 µL of the IS. Add 1.0 mL of pH 10.0 carbonate buffer.

-

Causality: MACA has a basic secondary amine (pKa ~9.5). Adjusting the pH to 10.0 ensures the molecule is in its neutral free-base form, maximizing partitioning into the organic phase.

-

-

Liquid-Liquid Extraction (LLE): Add 3.0 mL of anhydrous ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean glass GC vial.

-

Evaporation: Evaporate the organic layer to complete dryness under a gentle stream of ultra-high-purity Nitrogen at room temperature.

-

Causality: Do not apply heat during evaporation. The free base of MACA is semi-volatile; heating will cause analyte loss.

-

-

Catalyzed Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly with a PTFE-lined septum.

-

Thermal Incubation: Incubate the vial in a heating block at 70°C for exactly 45 minutes.

-

Causality: Amides require forcing conditions (elevated temperature and time) to achieve complete silylation.

-

-

Cooling: Remove the vial and allow it to cool to room temperature (approx. 10 minutes) prior to GC-MS injection.

Fig 2: Step-by-step GC-MS sample preparation and analytical workflow for MACA quantification.

GC-MS Instrumental Method

The instrumental parameters are specifically tuned to minimize thermal stress on the analytes while ensuring sharp peak shapes for the Di-TMS derivatives.

Gas Chromatograph Parameters

-

Column: Agilent HP-5MS UI or equivalent (30 m × 0.25 mm ID × 0.25 µm film thickness).

-

Carrier Gas: Helium (UHP, 99.999%), constant flow at 1.0 mL/min.

-

Injection Mode: Pulsed Splitless (Pulse pressure 25 psi for 0.5 min) to rapidly transfer the sample onto the column, minimizing residence time in the hot inlet.

-

Inlet Temperature: 220°C.

-

Causality: Standard inlet temperatures (250°C+) risk degrading any trace underivatized MACA into MAC. 220°C provides sufficient volatilization for the TMS derivative while preserving structural integrity.

-

-

Liner: Ultra-Inert, single taper with deactivated glass wool.

-

Oven Program:

-

Initial: 100°C (Hold 1.0 min)

-

Ramp 1: 15°C/min to 280°C

-

Final Hold: 5.0 min (Total Run Time: 18.0 min)

-

Mass Spectrometer Parameters

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Temperatures: Transfer Line: 280°C | Ion Source: 230°C | Quadrupole: 150°C.

-

Acquisition Mode: Synchronous SIM/Scan. Scan range: m/z 40–400.

Data Interpretation & Quantitative Analysis

Upon successful derivatization, MACA will form a Di-TMS derivative (Molecular Weight: 300.2 g/mol ). The EI fragmentation pattern is characterized by the loss of a methyl radical from the TMS group, yielding a strong [M-15] ion, alongside alpha-cleavage products.

Table 1: GC-MS Quantitative Parameters and Diagnostic Ions

| Analyte / Derivative | Expected RT (min) | Target Ion (m/z) | Qualifier Ions (m/z) | Diagnostic Significance |

| MACA (Di-TMS) | 9.45 | 285 | 156, 73 | Primary target for quantification. m/z 285 is [M-CH3]+. |

| MAC (Underivatized) | 6.80 | 138 | 123, 96 | Monitored as a QC check for thermal dehydration / derivatization failure. |

| Phentermine- d5 (TMS) | 7.15 | 63 | 226, 73 | Internal Standard (TMS derivative). |

Note: If the peak for MAC (m/z 138) exceeds 5% of the MACA (Di-TMS) peak area, the derivatization step is incomplete, or the GC inlet liner requires immediate replacement due to active site degradation.

Quality Control and System Suitability

To ensure the trustworthiness of the data, the following self-validating system suitability criteria must be met prior to running sample batches:

-

Derivatization Efficiency: Inject a neat, underivatized MACA standard. The system must show a conversion to MAC (nitrile) due to thermal dehydration. Next, inject the derivatized standard; the MAC peak must be absent (<1% area relative to Di-TMS MACA).

-

Peak Asymmetry: The tailing factor for the MACA Di-TMS peak must be ≤1.5 at 10% peak height. Excessive tailing indicates moisture contamination in the BSTFA reagent or a degraded GC column phase.

-

Reagent Blank: A derivatized blank (buffer only) must show no interfering peaks at m/z 285 within ±0.1 minutes of the MACA retention time.

References

-

Inflibnet Centre. "Thermal dehydration and fragmentation in GC-MS." BSc Chemistry Analytical Guidelines. Available at:[Link]

Topic: Isotopic Labeling of 1-Methylaminocyclohexane-1-carboxamide for In Vivo Tracing

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the isotopic labeling of 1-Methylaminocyclohexane-1-carboxamide for in vivo tracing applications, with a primary focus on radiosynthesis with Carbon-11 for Positron Emission Tomography (PET) imaging. As a novel small molecule, understanding its pharmacokinetics and biodistribution is critical for drug development. [¹¹C]1-Methylaminocyclohexane-1-carboxamide serves as a powerful tool for non-invasive, real-time visualization of the compound's journey through a living system. This note details the rationale for isotope selection, a complete protocol for the radiosynthesis and purification of the tracer, stringent quality control procedures required for clinical translation, and a standardized protocol for in vivo small animal PET imaging and biodistribution studies.

Introduction: The Rationale for Isotopic Labeling

In modern drug discovery, elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is paramount.[1] While traditional pharmacokinetic (PK) studies rely on blood sampling, they fail to reveal the complete picture of a drug's concentration in specific target tissues or off-target organs.[1] Isotopic labeling offers a solution by enabling direct, non-invasive visualization and quantification of a compound's biodistribution in vivo.[2]

1-Methylaminocyclohexane-1-carboxamide is a small molecule whose biological activity and therapeutic potential depend on its ability to reach and accumulate in its target tissues. By labeling this molecule with a positron-emitting radionuclide like Carbon-11 (¹¹C), we can use Positron Emission Tomography (PET) to track its path in real-time. PET is a highly sensitive molecular imaging technique that provides quantitative data on the tracer's location and concentration, making it an invaluable tool in preclinical and clinical research.[3][4]

The choice of Carbon-11 is strategic. As a constituent element of the molecule, its incorporation results in an isotopologue with chemical and biological properties identical to the parent drug.[5] Its short half-life (20.4 minutes) is ideal for imaging studies, allowing for manageable radiation dosimetry for the subject and the possibility of conducting multiple scans on the same day.[5][6] This application note will provide the necessary protocols to empower researchers to utilize this advanced imaging agent.

Radiosynthesis of [¹¹C]1-Methylaminocyclohexane-1-carboxamide